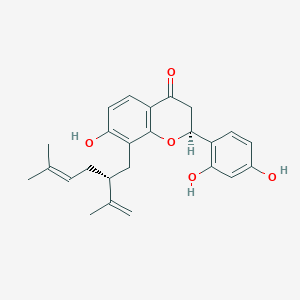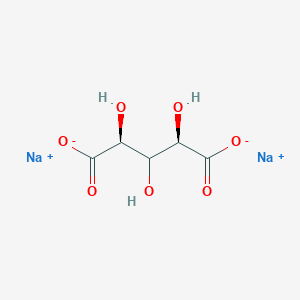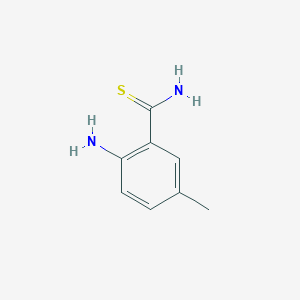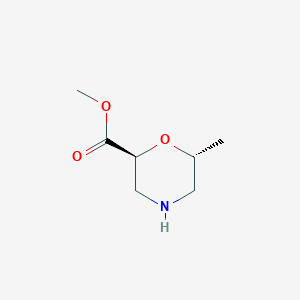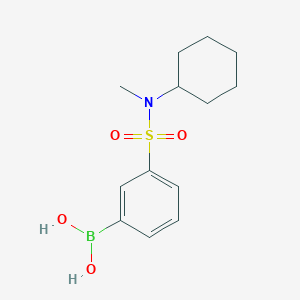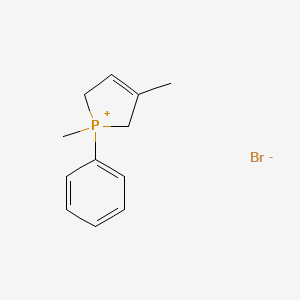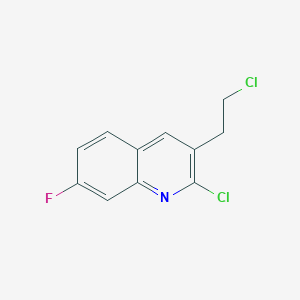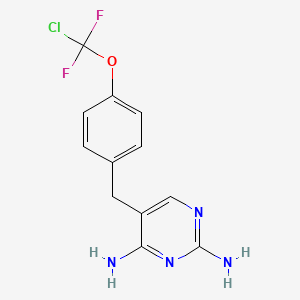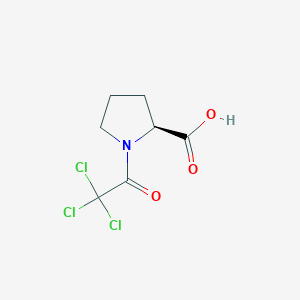
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a triazole ring, a dimethoxybenzyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps. One common approach starts with the preparation of the 2,4-dimethoxybenzyl group, which can be synthesized by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The triazole ring is then formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone . The final step involves the coupling of the triazole intermediate with a phenoxy group and a methylpropanoic acid moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The use of protective groups and catalysts can also enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxybenzyl group can yield 2,4-dimethoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .
科学的研究の応用
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain proteins, while the phenoxy group can participate in hydrophobic interactions .
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl group but lacks the triazole and phenoxy groups.
2,4-Dimethoxybenzylamine: Contains the dimethoxybenzyl group but differs in its amine functionality.
2,4-Dimethoxybenzylbromide: Similar structure but with a bromide substituent instead of the triazole and phenoxy groups.
Uniqueness
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is unique due to its combination of a triazole ring, a dimethoxybenzyl group, and a phenoxy group.
特性
分子式 |
C24H29N3O6 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H29N3O6/c1-24(2,22(28)29)33-18-11-8-16(9-12-18)6-5-7-21-25-26-23(30)27(21)15-17-10-13-19(31-3)14-20(17)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,30)(H,28,29) |
InChIキー |
YSYFYFKZZGHNLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCC2=NNC(=O)N2CC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


